3-chloro-N-(2-imidazol-1-ylethyl)-N-methyl-4-(1-methylsulfonylpiperidin-4-yl)oxybenzamide
Overview
Description
3-chloro-N-(2-imidazol-1-ylethyl)-N-methyl-4-(1-methylsulfonylpiperidin-4-yl)oxybenzamide is a synthetic organic compound It is characterized by the presence of a benzamide core, substituted with various functional groups including a chloro group, an imidazole ring, a piperidine ring, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-imidazol-1-ylethyl)-N-methyl-4-(1-methylsulfonylpiperidin-4-yl)oxybenzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the chloro group, the imidazole ring, and the piperidine ring through various substitution and coupling reactions. Common reagents used in these reactions include chlorinating agents, imidazole derivatives, and piperidine derivatives. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-imidazol-1-ylethyl)-N-methyl-4-(1-methylsulfonylpiperidin-4-yl)oxybenzamide can undergo various chemical reactions including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chloro group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzamide derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its molecular targets.
Medicine: Potential therapeutic applications due to its interaction with specific biological pathways.
Industry: Use in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-imidazol-1-ylethyl)-N-methyl-4-(1-methylsulfonylpiperidin-4-yl)oxybenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-imidazol-1-ylethyl)-N-methylbenzamide
- 3-chloro-N-(2-imidazol-1-ylethyl)-N-methyl-4-(1-methylsulfonylpiperidin-4-yl)oxybenzoate
- 3-chloro-N-(2-imidazol-1-ylethyl)-N-methyl-4-(1-methylsulfonylpiperidin-4-yl)oxybenzylamine
Uniqueness
The uniqueness of 3-chloro-N-(2-imidazol-1-ylethyl)-N-methyl-4-(1-methylsulfonylpiperidin-4-yl)oxybenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-chloro-N-(2-imidazol-1-ylethyl)-N-methyl-4-(1-methylsulfonylpiperidin-4-yl)oxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O4S/c1-22(11-12-23-10-7-21-14-23)19(25)15-3-4-18(17(20)13-15)28-16-5-8-24(9-6-16)29(2,26)27/h3-4,7,10,13-14,16H,5-6,8-9,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRVFUWHOVHQIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1C=CN=C1)C(=O)C2=CC(=C(C=C2)OC3CCN(CC3)S(=O)(=O)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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